Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl (3,4-difluorophenyl)(oxo)acetate is a compound with the CAS Number: 73790-05-3 . It has a molecular weight of 214.17 and its IUPAC name is ethyl (3,4-difluorophenyl)(oxo)acetate . It is stored at ambient temperature and is in liquid-oil form .
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate” were not found, there are studies on the synthesis of related compounds. For example, an enzymatic process has been developed for the preparation of (1 R ,2 R )-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester . Also, the use of engineered ketoreductases in the highly enantiospecific reduction of prochiral ketones is being explored .Molecular Structure Analysis
The molecular structure of the related compound Ethyl (3,4-difluorophenyl)(difluoro)acetate has a molecular formula of C10H8F4O2 .Chemical Reactions Analysis
Although specific chemical reactions involving “Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate” were not found, there are studies on the Dimroth rearrangement in the synthesis of condensed pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound Ethyl (3,4-difluorophenyl)(oxo)acetate include a molecular weight of 214.17 and it is in liquid-oil form .Scientific Research Applications
Chiral Intermediate for Pharmaceutical Synthesis
One significant application of compounds related to Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is in pharmaceutical synthesis. For instance, a ketoreductase (KRED) named KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a vital intermediate for the synthesis of Ticagrelor, which is used for treating acute coronary syndromes. This enzymatic process proved to be green and environmentally sound, with high productivity and potential for industrial applications (Guo et al., 2017).
Synthesis of Hydroxy-γ-decalactone
In another application, the reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast at pH 4.0 yielded a product with high diastereoselectivity and enantioselectivity. This product was then conveniently converted to (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).
Asymmetric Synthesis of Epoxyoctanal
Additionally, the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate with baker’s yeast led to the synthesis of ethyl 3-chloro-2-hydroxyoctanoate, a key intermediate for producing (2R,3S)-2,3-Epoxyoctanal, an essential compound for the synthesis of 14,15-Leukotriene A4 (Tsuboi, Furutani, & Takeda, 1987).
Polymorphism Study in Pharmaceutical Compounds
The compound also finds relevance in studying polymorphism in pharmaceuticals. A study characterized two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZULFDVANCKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645583 |
Source
|
Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
CAS RN |
898752-31-3 |
Source
|
Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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